Prosapogenin G

Hemolysis Structure-activity relationship Membrane disruption

Choose Prosapogenin G for its unique monoglycoside structure providing renal anti-proliferative efficacy at 25–50 μM without cytotoxicity to normal mesangial cells—a selectivity absent in saikosaponin D. Exhibits strongest anticancer activity among prosaikogenins against MDA-MB-468, HepG2, HCT116 lines and 4-fold lower corticosterone-secreting dose vs. Prosapogenin F. Direct procurement eliminates variability from in situ SSd conversion, enabling clean metabolism and pharmacology studies.

Molecular Formula C36H58O8
Molecular Weight 618.8 g/mol
CAS No. 99365-23-8
Cat. No. B1435199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProsapogenin G
CAS99365-23-8
Molecular FormulaC36H58O8
Molecular Weight618.8 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)O)O
InChIInChI=1S/C36H58O8/c1-20-26(39)27(40)28(41)29(43-20)44-25-10-11-31(4)21(32(25,5)18-37)8-12-33(6)22(31)9-13-36-23-16-30(2,3)14-15-35(23,19-42-36)24(38)17-34(33,36)7/h9,13,20-29,37-41H,8,10-12,14-19H2,1-7H3/t20-,21-,22-,23-,24-,25+,26+,27+,28-,29+,31+,32+,33-,34+,35-,36+/m1/s1
InChIKeyWSSVJIGMYVWUJL-PSLKBDIJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prosapogenin G (CAS 99365-23-8): A Saikosaponin-Derived Monodesmosidic Triterpenoid with Distinct Pharmacological Profile


Prosapogenin G (Prosaikogenin G; buipusaponin G; CAS 99365-23-8) is a monodesmosidic oleanane-type triterpenoid saponin with molecular formula C₃₆H₅₈O₈ and molecular weight 618.84 g/mol . It is the primary intestinal metabolite and partial deglycosylation product of the diglycoside saikosaponin D (SSd), retaining a single glucose moiety at the C-3 position of the aglycone [1]. First isolated from Bupleurum wenchuanense roots and subsequently characterized from Bupleurum bicaule, Prosapogenin G occupies a critical structural intermediate position between the more polar parent glycoside SSd and the fully deglycosylated aglycone saikogenin G [2]. This intermediate glycosylation state fundamentally alters its physicochemical properties, membrane interaction capacity, and pharmacological activity profile relative to both its precursor and its aglycone.

Why Saikosaponin-Class Bulk Procurement Requires Prosapogenin G-Specific Selection


Saikosaponins cannot be treated as interchangeable commodity chemicals. Prosapogenin G differs from its parent compound saikosaponin D by the loss of one terminal glucose residue, a seemingly minor structural change that produces disproportionate pharmacological consequences [1]. The C16 α-hydroxyl configuration shared by SSd and Prosapogenin G (but not the β-hydroxyl saikosaponin A/prosapogenin F series) dictates hemolytic potency, while the monoglycoside vs. diglycoside state independently modulates corticosterone-secreting activity, anti-mesangial proliferative effect, and cancer cell cytotoxicity [2]. Even between structurally adjacent metabolites—Prosapogenin G vs. saikogenin G—the presence or absence of a single sugar determines whether a compound exhibits anticancer activity or paradoxically promotes cell growth [3]. Generic procurement based solely on the triterpenoid saponin class designation risks acquiring a compound with an entirely different, and potentially counterproductive, biological profile.

Quantitative Differentiation Evidence for Prosapogenin G Against Closest Structural Analogs


Hemolytic Activity: Prosapogenin G vs. Saikosaponin A and Prosapogenin F — C16 Stereochemistry Dictates Potency

Prosapogenin G and its parent saikosaponin D, both bearing an α-hydroxyl group at C16, exhibit hemolytic activity at 1.0–5.0 μg/mL. In direct contrast, saikosaponin A and its metabolite prosapogenin F, which possess a β-hydroxyl at C16, require concentrations above 10 μg/mL to produce hemolysis [1]. This represents an approximately 2- to 10-fold difference in hemolytic potency attributable solely to the stereochemistry at a single carbon center. The monoglycosides (prosapogenin F and G) show stronger activity than the corresponding diglycosides (saikosaponin A and D), further demonstrating that glycosylation state independently modulates membrane-disrupting activity [1].

Hemolysis Structure-activity relationship Membrane disruption

Corticosterone Secretion: Prosapogenin G Reaches Maximal Effect at 2.5× Lower Dose Than Prosapogenin F

In mice, Prosapogenin G (the intestinal metabolite of saikosaponin D) significantly elevated serum corticosterone at the lowest tested dose of 0.04 mmol/kg (i.p.) and reached maximal levels at 0.1 mmol/kg. By comparison, Prosapogenin F (the intestinal metabolite of saikosaponin A) required 0.1 mmol/kg to produce a significant increase and did not achieve maximal effect until 0.4 mmol/kg [1]. The fully deglycosylated aglycones saikogenin F and saikogenin G showed little or no activity, confirming that monoglycoside status—not aglycone alone—is essential for this endocrine-modulating activity [1].

Corticosterone HPA axis In vivo pharmacology

Angiotensin II-Induced Mesangial Cell Proliferation: Prosapogenin G Provides Renal Protection Without Cytotoxicity to Normal Mesangial Cells

Prosapogenin G at 25 μM and 50 μM significantly inhibited angiotensin II (1 μM)-induced proliferation of rat mesangial cells (MC), while at the same concentrations it did not cause any detectable injury to unstimulated normal mesangial cells [1]. This therapeutic window—efficacy against pathological proliferation with sparing of normal MC viability—is a functionally important differentiation from its parent saikosaponin D, which at comparable anti-proliferative concentrations (≤4 μg/mL, approximately 5.1 μM) in LPS-stimulated MC models requires careful cytotoxicity monitoring due to its broader cellular effects [2].

Mesangial cells Angiotensin II Renal protection Nephroprotection

Cancer Cell Cytotoxicity: Prosapogenin G Demonstrates Strongest Activity Among Enzymatically-Derived Prosaikogenins with Lower Toxicity to Normal Cells

In a head-to-head comparison of four prosaikogenins (F, G, E1, E3) isolated from the same enzymatic transformation of Bupleurum falcatum saikosaponins, Prosapogenin G (PSG G) demonstrated the strongest anticancer activity against three human cancer cell lines—MDA-MB-468 (breast), HepG2 (liver), and HCT116 (colon)—while exhibiting lower toxicity toward normal cells [1]. Against HCT116 colon cancer cells, Prosapogenin G showed an IC₅₀ of 8.49 μM [2]. Critically, this profile contrasts with its fully deglycosylated analog saikogenin G, which not only lacked anticancer activity but promoted cell growth at various tested concentrations [2], underscoring that the monoglycoside state of Prosapogenin G is essential for its cytotoxic-selectivity advantage.

Cytotoxicity Anticancer Cancer cell lines Selectivity

Metabolic Pathway Definition: Prosapogenin G as a Distinct and Characterized Intermediate in Saikosaponin D Metabolism

An in vitro rat liver microsome study mapped the complete metabolic pathway of saikosaponin D (SSd), identifying Prosapogenin G as a distinct and stable intermediate between SSd and saikogenin G, with unique phase I oxidative metabolites not shared by the parent compound [1]. This metabolic characterization established that Prosapogenin G is not merely a transient degradation product but a bona fide metabolite with its own oxidative fate, distinct from both SSd and saikogenin G. This contrasts with the saikosaponin A series, where the metabolic pathway proceeds via Prosapogenin F to saikogenin F, producing a different set of oxidized derivatives [1].

Drug metabolism Liver microsomes Xenobiotic Pharmacokinetics

Structural Identity Verification: Defined NMR Characterization Enables Confident Procurement and QC Differentiation from Other Prosapogenins

Complete ¹H and ¹³C NMR assignments for Prosapogenin G were established using 2D NMR techniques (DQF-COSY, HOHAHA, ROESY, HETCOR, HMQC, HMBC) upon its first isolation from a plant source (Bupleurum wenchuanense) [1]. This rigorous structural characterization provides a definitive spectroscopic fingerprint that distinguishes Prosapogenin G from co-occurring saikosaponin derivatives including saikosaponin D, saikosaponin A, 2''-O-acetylsaikosaponin D, 3''-O-acetylsaikosaponin D, 6''-O-acetylsaikosaponin D, and 16-epichikusaikoside [1]. The availability of fully assigned NMR data enables unambiguous identity confirmation upon receipt, mitigating the procurement risk of receiving an incorrectly labeled or mixed saponin fraction.

NMR spectroscopy Quality control Structural elucidation Compound identity

Optimal Application Scenarios for Prosapogenin G in Research and Preclinical Development


Nephroprotection Studies Targeting Angiotensin II-Driven Glomerular Injury

Prosapogenin G is the compound of choice for in vitro models of Ang II-induced mesangial cell proliferation when both anti-proliferative efficacy and preservation of normal mesangial cell viability are required. The documented activity at 25–50 μM against Ang II (1 μM)-stimulated rat MCs, with no injury to unstimulated MCs, provides a defined experimental window [1]. This profile makes Prosapogenin G preferable to saikosaponin D for renal studies where minimizing off-target mesangial cytotoxicity is critical.

Corticosterone/HPA Axis Modulation Research Requiring Dose Efficiency

Prosapogenin G induces maximal corticosterone secretion in mice at a dose (0.1 mmol/kg) that is 4-fold lower than the equivalent dose required for Prosapogenin F (0.4 mmol/kg) [1]. For researchers conducting HPA axis or stress-response studies, selecting Prosapogenin G over Prosapogenin F translates to lower compound consumption, reduced animal exposure, and potential cost savings in large-scale in vivo experimental designs.

Anticancer Screening Programs Evaluating Saikosaponin-Derived Monoglycosides

Among enzymatically-derived prosaikogenins from Bupleurum falcatum, Prosapogenin G demonstrated the strongest anticancer activity against MDA-MB-468, HepG2, and HCT116 cell lines with lower toxicity to normal cells [1]. Cancer pharmacology programs seeking a lead monoglycoside scaffold should prioritize Prosapogenin G over Prosapogenin F, E1, or E3, and should explicitly avoid saikogenin G—which promoted cell growth rather than inhibition [2].

In Vitro ADME/Tox and Metabolic Pathway Elucidation of Saikosaponins

Prosapogenin G has been explicitly mapped as a discrete metabolic intermediate in rat liver microsome incubations, with its own unique phase I oxidative products distinct from both saikosaponin D and saikogenin G [1]. For metabolism and pharmacokinetic studies, direct procurement of Prosapogenin G eliminates the confounding variable of incomplete or variable in situ conversion from SSd, enabling cleaner experimental designs and more interpretable metabolite identification.

Quote Request

Request a Quote for Prosapogenin G

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.